Product packaging for Ferrous oxalate dihydrate(Cat. No.:CAS No. 1047-25-2)

Ferrous oxalate dihydrate

Cat. No.: B091104
CAS No.: 1047-25-2
M. Wt: 179.89 g/mol
InChI Key: NPLZZSLZTJVZSX-UHFFFAOYSA-L
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Description

Ferrous oxalate dihydrate (FeC₂O₄·2H₂O), also known as the mineral Humboldtine, is a yellowish ionic organic compound valued as a precursor in materials science and a catalyst in advanced oxidation processes . It serves as a key starting material for the synthesis of various functional materials, including lithium iron phosphate (LiFePO₄) cathode materials for lithium-ion batteries, as well as other iron-based compounds like siderite, maghemite, and hematite nanorods . The compound also demonstrates significant research value in environmental remediation. It acts as a highly effective bifunctional catalyst, exhibiting both extraordinary visible-light photocatalytic and photo-Fenton activities for the degradation of recalcitrant organic pollutants in wastewater, such as dyes, caffeine, and antibiotics . Its mechanism of action in these applications is linked to its nature as an n-type semiconductor with a band gap energy within the visible light range (~2.77 eV), enabling it to generate reactive radical species under light irradiation . Furthermore, this compound can be synthesized from widely available, low-cost mineral precursors like ferrotitaniferous sands, highlighting its potential for sustainable production . It is also recovered and valorized from industrial waste streams, such as spent pickling solutions from metal surface treatment, underscoring its role in circular economy practices . This product is intended for research and further manufacturing applications only and is not for diagnostic or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4FeO6 B091104 Ferrous oxalate dihydrate CAS No. 1047-25-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

iron(2+);oxalate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H2O4.Fe.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLZZSLZTJVZSX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].O.O.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4FeO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90975879
Record name Iron(2+) ethanedioate--water (1/1/2)
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Molecular Weight

179.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6047-25-2
Record name Ferrous oxalate dihydrate
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Record name Ferrous oxalate dihydrate
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Record name Iron(2+) ethanedioate--water (1/1/2)
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Record name Iron, diaqua[ethanedioato(2-)-κO1,κO2]-, (T-4)
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Record name FERROUS OXALATE DIHYDRATE
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Synthesis Methodologies and Advanced Preparations of Ferrous Oxalate Dihydrate

Conventional Precipitation Techniques

Conventional precipitation represents a straightforward and widely employed method for synthesizing ferrous oxalate (B1200264) dihydrate. This approach typically involves the reaction of a soluble ferrous salt with oxalic acid or a soluble oxalate salt in an aqueous solution, leading to the precipitation of the sparingly soluble ferrous oxalate dihydrate.

Salt Metathesis Reactions from Ferrous Salts and Oxalic Acid

Salt metathesis, or double displacement, is the most common conventional method for preparing this compound. mdpi.com This reaction involves combining an aqueous solution of a ferrous salt, such as ferrous sulfate (B86663) or ferrous ammonium (B1175870) sulfate, with a solution of oxalic acid or an alkali metal oxalate. mdpi.comgeeksforgeeks.org The low solubility of this compound in water drives the reaction, causing it to precipitate out of the solution. mdpi.com

A typical reaction can be represented by the following equation: FeSO₄(aq) + H₂C₂O₄(aq) + 2H₂O(l) → FeC₂O₄·2H₂O(s) + H₂SO₄(aq)

While operationally simple, this method often yields microcrystalline powders. mdpi.com Obtaining single crystals of high purity requires more advanced techniques. mdpi.com Furthermore, care must be taken to prevent the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), which can occur in the presence of atmospheric oxygen, leading to impurities. semanticscholar.org The use of an inert atmosphere can mitigate this issue. semanticscholar.org

Influence of Reactant Concentration on Morphology and Particle Size

The concentration of the reactants plays a crucial role in determining the morphology and particle size of the resulting this compound crystals. Studies have shown that varying the initial concentrations of the ferrous salt and oxalic acid can influence the nucleation and growth kinetics of the precipitate. researchgate.netmdpi.com

An increase in the initial concentration of ferrous ammonium sulfate has been observed to accelerate the initial precipitation of ferrous oxalate. researchgate.netmdpi.com Conversely, the concentration of oxalic acid does not appear to significantly affect the precipitation rate. researchgate.netmdpi.com The addition of surfactants can also significantly impact the morphology and particle size of the crystals by influencing nucleation and crystal growth, allowing for the production of particles ranging from micron to nanometer scales. researchgate.net

Different polymorphs of this compound can also be obtained by controlling the reaction conditions. For instance, the β-form (orthorhombic) is typically formed at room temperature, while the α-form (monoclinic) can be obtained by aging the precipitate at elevated temperatures, such as 80-90°C. metallurgical-research.orgfao.org This temperature-dependent polymorphism also influences the crystal morphology, with flower-like structures observed for the β-polymorph and prismatic crystals for the α-polymorph. metallurgical-research.orgfao.org

Table 1: Effect of Reactant Concentration on this compound Precipitation This is an interactive table. You can sort and filter the data by clicking on the column headers.

Initial Fe²⁺ Concentration (mmol·L⁻¹) Initial Oxalic Acid Concentration (mmol·L⁻¹) Temperature (°C) Observed Effect on Precipitation
8 60 25 Slower initial precipitation
16 60 25 Faster initial precipitation

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods offer greater control over the crystallization process, enabling the synthesis of high-purity, well-defined this compound crystals. These techniques involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures.

High-Purity this compound Synthesis

Hydrothermal synthesis is particularly effective for producing high-purity, single crystals of this compound. mdpi.com In a typical hydrothermal process, a ferrous salt and a source of oxalate, such as oxalic acid or dimethyl oxalate, are heated in an aqueous solution within a sealed vessel. semanticscholar.orggoogle.com The elevated temperature and pressure facilitate the dissolution and subsequent recrystallization of the product, leading to larger and more perfect crystals.

One inventive method for synthesizing high-purity ferrous oxalate involves the use of oxalic dihydrazide. google.com In this process, the ferrous salt solution is mixed with an oxalic dihydrazide solution and heated. The oxalic dihydrazide decomposes to generate oxalate ions for the precipitation and hydrazine, which acts as a reducing agent to prevent the formation of ferric impurities. google.com This method has been reported to yield this compound with a purity of up to 99.99%. google.com

Microwave-Assisted Hydrothermal/Solvothermal Synthesis

Microwave-assisted hydrothermal and solvothermal synthesis methods have emerged as rapid and energy-efficient alternatives to conventional heating. researchgate.netarxiv.org In this technique, microwave irradiation is used to directly heat the reactants in the sealed vessel. researchgate.net This volumetric heating leads to a more uniform temperature distribution and significantly reduces the reaction time compared to conventional oven heating. researchgate.netmdpi.com

This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which in turn influences the size, morphology, and crystallinity of the resulting nanoparticles. researchgate.netmdpi.com The use of different solvents, such as ethylene (B1197577) glycol in solvothermal synthesis, can also direct the formation of specific crystal structures and morphologies. mdpi.com

Subcritical Water Systems with Oxalic Acid from Mineral Sands

A novel and environmentally friendly approach to synthesizing this compound involves the use of subcritical water (sCW) systems and naturally occurring iron sources like ferrotitaniferous mineral sands. mdpi.comresearcher.lifemdpi.com Subcritical water, which is water at temperatures between 100°C and 374°C under pressure to maintain its liquid state, acts as an effective reaction medium. mdpi.comresearchgate.net

In this process, iron-rich mineral sands are treated with an aqueous solution of oxalic acid under subcritical water conditions. mdpi.commdpi.com The elevated temperature and pressure of the sCW enhance the dissolution of the iron minerals and promote the reaction with oxalic acid to form this compound. mdpi.commdpi.com Research has demonstrated that this method can produce high yields of α-ferrous oxalate dihydrate at temperatures as low as 115-135°C with reaction times of 2-8 hours. mdpi.comresearcher.liferesearchgate.net The synthesis has been shown to be temperature-dependent and follows second-order reaction kinetics. mdpi.comresearcher.life

Table 2: Synthesis of α-FeC₂O₄·2H₂O using Subcritical Water and Mineral Sands This is an interactive table. You can sort and filter the data by clicking on the column headers.

Temperature (°C) Reaction Time (h) Oxalic Acid Concentration (M) Yield (%)
115 2-12 1.5 38.7 - 55.0
135 2-12 1.5 60.0 - 89.9
155 2 1.5 94.9

Mechanochemical Methods for Polymorph Control

Mechanochemical synthesis offers a simple, solvent-free, and environmentally friendly route for preparing specific polymorphs of this compound. This method involves the direct grinding of solid reactants to induce chemical transformations.

Layered nanosheets of β-ferrous oxalate dihydrate (β-FeC₂O₄·2H₂O) can be synthesized through a facile mechanochemical grinding method. researchgate.net This process involves the direct grinding of ferrous sulfate and oxalic acid. researchgate.net The resulting β-polymorph, which has an orthorhombic crystal structure, can be converted to the monoclinic α-form (α-FeC₂O₄·2H₂O) through an aging treatment, for example, by heating at 100 °C for 10 hours. researchgate.net The β-FeC₂O₄·2H₂O nanosheets have shown potential as efficient photocatalysts for the degradation of organic pollutants like rhodamine B under visible light illumination. researchgate.net

Parameter Mechanochemical Synthesis of β-FeC₂O₄·2H₂O Nanosheets
Method Simple mechanochemical grinding researchgate.net
Reactants Ferrous sulfate, Oxalic acid researchgate.net
Product β-ferrous oxalate dihydrate layered nanosheets researchgate.net
Crystal Structure Orthorhombic metallurgical-research.org
Conversion to α-form Aging treatment at 100 °C for 10 hours researchgate.net
Application Visible-light-driven photocatalyst researchgate.net

Synthesis from Industrial Byproducts

The synthesis of this compound from industrial waste streams presents a valuable opportunity for resource valorization and waste minimization. Byproducts such as spent pickle liquor and red mud, which are rich in iron, serve as viable feedstocks.

Spent pickle liquor (SPL), a waste product from the steel pickling process, contains high concentrations of iron and residual acid. metallurgical-research.org this compound can be synthesized from SPL via a straightforward precipitation reaction, with the ability to selectively control the crystalline polymorph by adjusting the synthesis conditions. metallurgical-research.orgmetallurgical-research.org

The β-FeC₂O₄·2H₂O polymorph, which has an orthorhombic phase, can be formed at room temperature. metallurgical-research.orgmetallurgical-research.org In contrast, the α-FeC₂O₄·2H₂O polymorph, characterized by a monoclinic unit cell, is obtained when the reaction is aged at a higher temperature, such as 80 °C. metallurgical-research.orgmetallurgical-research.org Increasing the aging temperature also influences the particle morphology, causing a transition from flower-like structures to prismatic-like shapes, and leads to a decrease in particle size. metallurgical-research.orgmetallurgical-research.org

Aging Temperature Polymorph Crystal System Morphology
Room Temperatureβ-FeC₂O₄·2H₂OOrthorhombicFlower-like
80 °Cα-FeC₂O₄·2H₂OMonoclinicPrismatic-like

The solid this compound byproduct obtained from pickling processes can be thermally converted into valuable iron oxides. mdpi.com The thermal decomposition of this industrial byproduct in a fixed-bed reactor has been investigated as a function of temperature and time. nih.govabo.fi

The reaction pathways are dependent on the operating temperature and can lead to the formation of different iron oxides, including magnetite (Fe₃O₄), wüstite (FeO), and metallic iron. mdpi.com Complete conversion of iron(II) oxalate to magnetite can be achieved at high temperatures, specifically at 773 K (500 °C) and 873 K (600 °C), after one hour of treatment. mdpi.comnih.govabo.fi The resulting magnetite has a low degree of crystallization, which can be slightly increased with a longer reaction time at 873 K. mdpi.comnih.govabo.fi This magnetite product has potential applications, for instance, as a starting material for chemical looping processes. mdpi.comnih.govabo.fi

Treatment Temperature Duration Primary Product
773 K (500 °C)1 hourMagnetite (Fe₃O₄) mdpi.comabo.fi
873 K (600 °C)1 hourMagnetite (Fe₃O₄) mdpi.comabo.fi

Red mud, a waste residue from the Bayer process for alumina (B75360) production, is another significant industrial byproduct rich in iron. bohrium.com this compound can be synthesized from the iron extracted from red mud. The process typically involves an initial acid leaching step to bring the iron into solution. Hydrochloric acid has shown a higher capacity for iron extraction compared to other acids like sulfuric, phosphoric, and oxalic acid. bohrium.com

Following extraction, the ferric iron in the leachate can be reduced to ferrous iron and precipitated as ferrous oxalate. Various reduction methods have been explored, including the use of natural light, UV light irradiation, and a hydroxylamine (B1172632) hydrochloride hydrothermal method. nih.gov The hydroxylamine hydrochloride hydrothermal method has been shown to produce submicron-sized this compound with lower impurity content and has demonstrated high efficiency as a photo-Fenton catalyst for degrading organic pollutants. nih.gov A conceptualized process starting from laboratory-scale experiments suggests that iron(II) oxalate dihydrate with a purity of up to 96% can be obtained from red mud. bohrium.com

Reduction Method Product Characteristics Catalytic Performance (Methylene Blue Degradation)
Natural Light Exposure-95.52% degradation in 30 min nih.gov
UV Light Irradiation-96.72% degradation in 15 min nih.gov
Hydroxylamine Hydrochloride HydrothermalSubmicron size, lower impurities nih.gov97.64% degradation in 10 min nih.gov

Control of Crystalline Structure and Morphology

The crystalline structure and morphology of this compound (FeC₂O₄·2H₂O) are critical parameters that can be precisely controlled through the manipulation of synthesis conditions. Research has identified key factors that dictate the resulting polymorph, particle size, and shape, enabling the tailoring of the material for specific applications.

This compound exists in two primary polymorphic forms: the thermodynamically stable α-phase and the disordered β-phase. mdpi.com The α-polymorph, which is isomorphous with the naturally occurring mineral humboldtine, possesses a monoclinic crystal structure belonging to the C2/c space group. mdpi.commdpi.com In contrast, the β-polymorph crystallizes in the orthorhombic system with the Cccm space group. mdpi.comresearchgate.net

The α-form is characterized as an ordered structure, while the β-form is noted for displaying crystallographic disorder. mdpi.com The selective synthesis of these polymorphs is readily achievable by controlling the reaction temperature. researchgate.netmetallurgical-research.org

PolymorphCrystal SystemSpace GroupReference
α-FeC₂O₄·2H₂OMonoclinicC2/c mdpi.commdpi.com
β-FeC₂O₄·2H₂OOrthorhombicCccm mdpi.comresearchgate.net

Aging temperature is a decisive factor in the synthesis of a specific this compound polymorph. The β-orthorhombic phase is typically formed at room temperature. researchgate.netmetallurgical-research.org Conversely, the α-monoclinic phase is obtained when an aging step at elevated temperatures is introduced. metallurgical-research.org For instance, aging at 80°C or 90°C has been shown to yield the α-monoclinic structure. researchgate.netmetallurgical-research.org

Temperature also significantly impacts the material's morphology and particle size. As the aging temperature increases, the morphology can be tailored from flower-like structures to more defined prismatic-like crystals, which is accompanied by a decrease in particle size. metallurgical-research.org Studies using pressurized oxalic acid synthesis have shown that higher temperatures (e.g., 135°C vs. 115°C) lead to a higher yield and faster nucleation, resulting in larger particles over the same reaction time. mdpi.com

Beyond temperature, the addition of specific chemical agents or the use of surfactant-free methods can provide further control over the particle dimensions and shape of this compound.

One-dimensional (1D) nanostructures, such as nanorods, can be synthesized without the use of surfactants. confer.cz The morphology of this compound particles can be tuned by adjusting other synthesis parameters. For example, the choice between conventional heating and microwave-assisted synthesis can alter the particle shape. Conventional heating has been shown to produce quasi rod-like particles with irregular sizes. confer.cz Furthermore, the concentration of the reactants plays a crucial role; lower concentrations of the iron precursor and oxalic acid can lead to the formation of particles with a significantly higher aspect ratio, promoting the desired 1D structure. confer.cz

Mechanisms of Particle Size and Morphology Control

Synthesis of Deuterated and Isotopically Labeled Analogues

For specialized research applications, such as Mössbauer spectroscopy or neutron diffraction studies, isotopically labeled versions of this compound are required. mdpi.com A versatile hydrothermal synthesis approach has been developed for the preparation of both deuterated and isotopically enriched analogues. mdpi.comsemanticscholar.org

This method starts with metallic iron, which can be the specific isotope required (e.g., ⁵⁷Fe). The iron is dissolved in an acid, and the subsequent reaction is carried out in a Teflon-lined mineralization bomb at elevated temperatures (e.g., 120°C). mdpi.com

For the synthesis of the deuterated analogue, ferrous oxalate dideuterate (FeC₂O₄·2D₂O) , deuterated water (D₂O) is used as the solvent instead of H₂O. mdpi.com For isotopically labeled versions, such as ⁵⁷FeC₂O₄·2H₂O , isotopically enriched ⁵⁷Fe metal is used as the starting material. mdpi.com This protocol selectively yields the phase-pure α-polymorph of the labeled compounds. mdpi.com

Typical Reaction Conditions for Hydrothermal Synthesis of Isotopically Labeled this compound
Target CompoundIron ReactantReaction TemperatureReaction TimeReference
FeC₂O₄·2H₂OFe (filings)120°C24 h mdpi.com
FeC₂O₄·2D₂OFe (filings)120°C24 h mdpi.com
⁵⁷FeC₂O₄·2H₂O⁵⁷Fe (metal)120°C24 h mdpi.com

Structural Characterization and Phase Transitions of Ferrous Oxalate Dihydrate

Spectroscopic Investigations

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a critical technique for probing the vibrational modes of molecules within ferrous oxalate (B1200264) dihydrate, offering insights into its structural composition. The FTIR spectrum of the α-polymorph of ferrous oxalate dihydrate (α-FeC₂O₄·2H₂O) displays several characteristic absorption bands that correspond to the vibrations of its constituent functional groups. semanticscholar.orgscielo.br

A prominent broad band observed around 3311 cm⁻¹ is assigned to the O-H stretching vibration of the coordinated water molecules, a hallmark of hydrated crystalline structures. semanticscholar.org Another significant broad and intense signal appears at approximately 1605 cm⁻¹, which is attributed to the antisymmetric O-C-O stretching vibration of the oxalate group. semanticscholar.org The symmetric stretching vibrations of the O-C-O bonds are responsible for strong absorptions recorded at 1361 cm⁻¹ and 1313 cm⁻¹. semanticscholar.org Furthermore, signals in the lower frequency region, specifically at 822 cm⁻¹ and 482 cm⁻¹, are interpreted as originating from C-C deformations and Fe-O stretching vibrations, respectively. semanticscholar.org

Comparative studies between the two crystalline polymorphs, the monoclinic α-form and the orthorhombic β-form, reveal that their IR and Raman spectra are virtually identical. scielo.br This spectroscopic similarity underscores the strong molecular and structural resemblance between the two forms, indicating that techniques like FTIR cannot reliably differentiate between them. scielo.br

Vibrational Frequency (cm⁻¹)AssignmentReference
3311O-H stretch of coordinated H₂O semanticscholar.org
1605Antisymmetric O-C-O stretch semanticscholar.org
1361Symmetric O-C-O stretch semanticscholar.org
1313Symmetric O-C-O stretch semanticscholar.org
822C-C deformation semanticscholar.org
482Fe-O stretch semanticscholar.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) provides valuable information on the elemental composition and chemical states of the atoms on the surface of this compound. Analysis of the high-resolution O 1s spectrum is particularly insightful for understanding the bonding environments of oxygen within the compound.

In studies involving surface films containing iron(II) oxalate dihydrate, the O 1s spectrum has been successfully deconvoluted into multiple components. researchgate.net Specific peaks within this spectrum can be directly attributed to the oxalate group. The binding energies at approximately 531.4 eV and 533.6 eV are identified as corresponding to the oxygen atoms in the O-C=O and O-C=O groups, respectively, which are characteristic of the oxalate moiety. researchgate.net This detailed analysis confirms the presence and chemical state of the oxalate ligand on the material's surface.

High-Pressure Research on this compound

The behavior of this compound under extreme pressure has been a subject of significant scientific investigation, revealing complex structural and electronic transformations. semanticscholar.orgpolimi.it High-pressure studies, primarily utilizing single-crystal X-ray diffraction and Synchrotron Mössbauer Spectroscopy, have been conducted at pressures extending up to 100 GPa. semanticscholar.orgpolimi.itpolimi.it These investigations are crucial for understanding the material's stability and properties under conditions relevant to geoscience and materials science. polimi.itx-mol.net The availability of high-quality single crystals has been pivotal for performing these detailed spectroscopic and diffraction studies at high pressures. semanticscholar.orgmdpi.com

Pressure-Induced Structural Transitions and Amorphization Processes

Upon compression, this compound undergoes a series of structural changes. Research up to approximately 20 GPa identified a reversible structural phase transition occurring at this pressure, which is accompanied by a significant volume reduction of about 3.5%. mdpi.com This transition was observed to degrade the quality of single-crystal diffraction patterns, complicating the determination of a precise structural model for the high-pressure phase. mdpi.com

Subsequent investigations at higher pressures have sought to further characterize this and other transitions. polimi.itpolimi.it These studies have specifically explored the potential for an amorphization process at pressures greater than 20 GPa, building on the initial observations of crystal quality degradation. polimi.itpolimi.it The use of complementary analytical techniques like X-ray diffraction and Raman spectroscopy helps to track changes in both long-range and short-range ordered structures as pressure increases. polimi.it

Electronic and Atomic Structure Evolution under Compression

Further research aims to provide a complete picture of the structural evolution by examining both the electronic and atomic changes at extreme pressures. polimi.itpolimi.it Techniques such as Synchrotron Mössbauer Spectroscopy are employed to probe the nuclear and electronic evolution of the material under compression, offering a deeper understanding of how the electronic configuration responds to the immense forces exerted at high pressure. polimi.itpolimi.it

ParameterPressure = 0.1 GPaPressure = 16.7 GPaReference
Axial Fe-O (H₂O) distance~2.2 Å2.08 Å semanticscholar.org

Spin Crossover Phenomena in Iron Atoms under Pressure

At pressures exceeding 50 GPa, there is evidence of a spin crossover phenomenon occurring in the iron atoms of this compound. polimi.itpolimi.it Spin crossover is a process where the spin state of a transition metal ion changes, in this case, the Fe²⁺ ion, typically from a high-spin to a low-spin state, as a result of an external stimulus like pressure. youtube.com This transition modifies the electron configuration in the outer 3d orbitals, which can lead to significant changes in the physical properties of the material, including its volume, density, and conductivity. polimi.it

The investigation into this high-pressure spin transition in this compound is an active area of research. polimi.it Studies have suggested a spin transition occurs in the range of 52-70 GPa, though further experiments, such as X-ray emission spectroscopy, are required to definitively confirm this observation. polimi.it

Equation of State Parameters under High Pressure

The relationship between the pressure applied to this compound and the resulting change in its volume can be described by an equation of state (EOS). By fitting the experimental pressure-volume data to a theoretical model, such as the Vinet EOS, key parameters can be determined. mdpi.com These parameters include the zero-pressure bulk modulus (K₀), which measures the substance's resistance to uniform compression, and its first pressure derivative (K'₀). For α-FeC₂O₄·2H₂O, these parameters have been calculated from single-crystal X-ray diffraction data. mdpi.comresearchgate.net

ParameterValue (for α-FeC₂O₄·2H₂O)Reference
V₀ (ų)518.5 researchgate.net
K₀ (GPa)21.1 researchgate.net
K'₀7.7 researchgate.net

Microscopic and Nanoscopic Characterization

The morphology, nanostructure, and particle size distribution of this compound are crucial characteristics that influence its physical and chemical properties. These features are investigated using a variety of microscopic and analytical techniques, providing detailed insights into the compound's structural attributes at different scales.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topology and morphology of this compound crystals. mdpi.com Studies have revealed that the morphology of this compound can be significantly influenced by the synthesis conditions, such as temperature, reaction time, and the presence of additives. metallurgical-research.orgresearchgate.net

Under hydrothermal conditions, for instance, single crystals of α-FeC₂O₄·2H₂O have been observed. mdpi.com The morphology of this compound can be intentionally tailored by controlling synthesis parameters. For example, by adjusting the aging temperature during precipitation from spent pickling liquors, the crystal morphology can be changed from flower-like to prismatic-like. metallurgical-research.org Similarly, research on the formation of passive films of iron (II) oxalate dihydrate on steel surfaces showed that the size of the crystals increases with reaction time, up to a certain point before decomposition. researchgate.net

The use of surfactants or solvents also plays a key role in determining the final particle shape. One study demonstrated that synthesis without a surfactant resulted in plate- and rod-like particle morphologies. researchgate.net Another investigation showed that this compound microspheres could be formed via a one-step hydrothermal method in the presence of β-cyclodextrin. acs.org

The table below summarizes the various morphologies of this compound observed under different synthesis conditions.

Synthesis ConditionObserved Morphology
Hydrothermal SynthesisSingle crystals mdpi.com
Precipitation at Room TemperatureFlower-like structures metallurgical-research.org
Precipitation with Aging at 80 °CPrismatic-like structures metallurgical-research.org
Synthesis without SurfactantPlate- and rod-like particles researchgate.net
Hydrothermal with β-cyclodextrinMicrospheres acs.org

Transmission Electron Microscopy (TEM) for Nanostructures

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the characterization of nanostructures within this compound materials. mdpi.com TEM analysis has been instrumental in identifying nanoscale features, such as nanorods and nanoparticles, and in determining their dimensions.

The synthesis of this compound nanoparticles has been achieved through methods like thermal double decomposition in a microwave reactor, resulting in particles with a grain size of approximately 50 nm. cambridge.org In other research, the use of polyethylene (B3416737) glycol (PEG) as a surfactant during synthesis led to the formation of distinct nanorods. researchgate.net In the absence of specific additives like β-cyclodextrin during a hydrothermal reaction, ferrous tartrate (a related Fe(II) complex) has been observed to form nanorods instead of the this compound microspheres. acs.org

These findings highlight the capability to produce this compound with controlled nanostructures, which is critical for applications where high surface area or specific particle geometry is desired.

Synthesis MethodResulting NanostructureApproximate Size
Microwave-assisted thermal decompositionNanoparticles with distorted rhombic octahedral structure cambridge.org~50 nm
Synthesis with PEG surfactantNanorods researchgate.netNot specified

Particle Size Distribution Analysis

The particle size and its distribution are critical parameters of this compound powders. Analysis has shown that synthesis conditions can precisely control these attributes, shifting the particle size from the micrometer to the nanometer scale. researchgate.net

The composition of the solvent during synthesis significantly impacts particle size. For instance, in a study using N,N-diethylacetamide (DEAc) mixed with water, the particle size distribution of ferrous oxalate was shown to be dependent on the volume ratio of the two components. researchgate.net Similarly, synthesizing the compound in anhydrous ethanol (B145695) instead of an aqueous system was found to reduce the particle size to around 75 nm. researchgate.net Reaction temperature and duration also affect particle dimensions; samples synthesized at 115 °C for 2 hours yielded particles smaller than 5 µm, while those synthesized at 135 °C for 12 hours produced larger particles, exceeding 10 µm. mdpi.com

Techniques like Dynamic Light Scattering (DLS) are fundamental methods used to determine the size and distribution of particles in a sample. nih.gov The control over particle size is essential as it influences properties such as specific surface area and electrochemical performance. researchgate.netmdpi.com

Synthesis Parameter VariationEffect on Particle Size
Increasing aging temperatureDecreased particle size metallurgical-research.org
Use of anhydrous ethanol vs. waterReduced particle size to ~75 nm researchgate.net
Higher reaction temp. (135°C vs. 115°C) & longer time (12h vs. 2h)Increased particle size (>10 µm vs. <5 µm) mdpi.com
Varying DEAc:H₂O volume ratio in solventInfluences particle size distribution researchgate.net

Thermal Decomposition and Conversion Pathways of Ferrous Oxalate Dihydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial techniques to study the thermal behavior of ferrous oxalate (B1200264) dihydrate. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material, revealing endothermic and exothermic processes.

When heated, ferrous oxalate dihydrate first undergoes an endothermic dehydration process, followed by the exothermic decomposition of the anhydrous ferrous oxalate. desy.de In an air atmosphere, thermogravimetric studies show a weight loss starting at approximately 170°C and completing around 220°C, with no further significant weight change up to 500°C. bohrium.com Differential thermal analysis in a nitrogen stream has shown two exothermic peaks, one in the range of 170-325°C and another between 360-440°C. bohrium.com The first peak is associated with the decomposition of the anhydrous oxalate, while the second may be related to a phase transition of the resulting products, such as the growth of magnetite crystals. bohrium.com

Table 1: Thermal Analysis Data for this compound Decomposition

Analysis Type Atmosphere Temperature Range (°C) Observation Reference
TGA Air 170-220 Weight loss corresponding to dehydration and decomposition. bohrium.com
DTA Nitrogen 170-325 Exothermic peak (decomposition). bohrium.com
DTA Nitrogen 360-440 Exothermic peak (phase transition). bohrium.com
TGA/DTA Self-generated 150-200 Endothermic reaction (dehydration). desy.de

The dehydration of this compound is the initial step in its thermal decomposition. Kinetic studies have shown that this process conforms to a nuclei production and nuclei growth model. pku.edu.cn This suggests that the dehydration begins at specific points on the crystal surface and then progresses. The anhydrous ferrous oxalate can be isolated as an intermediate product before further decomposition occurs. bohrium.com

In an oxidative atmosphere, such as air, the decomposition of anhydrous ferrous oxalate is an exothermic process. bohrium.com This process involves the oxidation of the ferrous ions (Fe²⁺) and the breakdown of the oxalate group. The reaction proceeds through the formation of various iron oxides.

Decomposition Products and Their Characterization

The composition of the solid products resulting from the thermal decomposition of this compound is highly dependent on the experimental conditions, particularly the atmosphere and temperature.

The thermal decomposition of this compound is a common method for synthesizing various iron oxide nanoparticles. desy.de

In an oxidizing atmosphere (air): The decomposition typically yields hematite (B75146) (α-Fe₂O₃) at temperatures of 250°C and above. bohrium.com Some studies have also reported the formation of maghemite (γ-Fe₂O₃). mdpi.com The process can proceed through an intermediate superparamagnetic amorphous Fe₂O₃ phase, which then crystallizes into a mixture of maghemite and hematite. desy.de The ratio of these two phases can be influenced by factors such as the thickness of the sample and the temperature. desy.de

In an inert or self-generated atmosphere (nitrogen or gaseous decomposition products): The decomposition leads to different iron oxides. At 450°C in a nitrogen stream, the products are mainly a mixture of magnetite (Fe₃O₄) and metallic iron. bohrium.com When heated in an atmosphere of its own gaseous products, superparamagnetic nanoparticles of magnetite are formed as the primary product. rsc.org At temperatures above 535°C, magnetite can be further reduced to wüstite (FeO) by the carbon monoxide produced during the initial decomposition. rsc.org

Table 2: Decomposition Products of this compound under Various Conditions

Atmosphere Temperature (°C) Main Solid Products Reference
Air ≥ 250 Hematite (α-Fe₂O₃) bohrium.com
Air 573 K (300 °C) Maghemite (γ-Fe₂O₃) mdpi.com
Nitrogen 450 Magnetite (Fe₃O₄) and Metallic Iron bohrium.com
Self-generated Up to 380 Magnetite (Fe₃O₄) rsc.org
Self-generated 400-535 α-Iron (α-Fe) and Carbon rsc.org
Self-generated > 535 Wüstite (FeO) rsc.org

In atmospheres with low oxygen partial pressure, the decomposition of this compound can lead to the formation of metallic iron and carbonaceous materials.

In a self-generated atmosphere, above 380°C, the crystallization of magnetite can be accompanied by the reduction of the remaining ferrous oxalate by carbon monoxide to form iron carbide (Fe₃C). rsc.org Between 400 and 535°C, this iron carbide can then convert into metallic iron (α-Fe) and carbon. rsc.org Similarly, decomposition in a nitrogen atmosphere at 450°C has been shown to produce a mixture containing metallic iron. bohrium.com

Influence of Atmosphere on Decomposition Pathways

The atmosphere in which the thermal decomposition of this compound is carried out is a critical factor that dictates the final products.

Oxidizing Atmosphere (Air): In the presence of oxygen, the decomposition pathway is directed towards the formation of higher oxidation state iron oxides, primarily hematite (α-Fe₂O₃) and maghemite (γ-Fe₂O₃). bohrium.commdpi.com

Inert or Reducing Atmosphere (Nitrogen, Self-generated): In an inert atmosphere like nitrogen, or in an atmosphere composed of the gaseous decomposition products (CO, CO₂, H₂O), the conditions are less oxidizing. bohrium.comrsc.org This environment favors the formation of lower oxidation state iron oxides like magnetite (Fe₃O₄) and wüstite (FeO), as well as metallic iron and iron carbide. desy.debohrium.comrsc.org The carbon monoxide produced during the decomposition of the oxalate group acts as a reducing agent at higher temperatures. rsc.org

Decomposition in Air vs. Inert (Nitrogen, Argon) Atmospheres

The composition of the atmosphere during the thermal treatment of this compound is a critical determinant of the final product.

Decomposition in Air: In an oxidizing atmosphere like air, the decomposition is a direct process that typically occurs in two overlapping steps: an initial endothermic dehydration followed by an exothermic oxidative decomposition. researchgate.net The universally acknowledged final product of this process, at temperatures of 250°C and higher, is hematite (α-Fe₂O₃). bohrium.com Some studies have also reported the formation of maghemite (γ-Fe₂O₃) when the decomposition is carried out in air at approximately 573 K. mdpi.com

Decomposition in Inert Atmospheres: When heated in an inert atmosphere, such as nitrogen or argon, the decomposition pathway is significantly different and leads to more reduced products. The process begins with dehydration, which in a nitrogen stream occurs around 175°C. bohrium.com This is immediately followed by the decomposition of the now anhydrous ferrous oxalate, a step that is complete by 220°C. bohrium.com The solid products of decomposition in nitrogen at 450°C are predominantly a mixture of magnetite (Fe₃O₄) and metallic iron. bohrium.com Depending on the specific temperature and conditions, wüstite (FeO) can also be formed as an intermediate or final product. mdpi.comresearchgate.net

A summary of the decomposition products in different atmospheres is presented below.

AtmosphereTemperaturePrimary Solid Products
Air≥ 250°CHematite (α-Fe₂O₃) bohrium.com
Air573 K (300°C)Maghemite (γ-Fe₂O₃) mdpi.com
Nitrogen / Argon≥ 400°CMagnetite (Fe₃O₄) metallurgical-research.org
Nitrogen450°CMagnetite (Fe₃O₄) and metallic iron (Fe) bohrium.com

Combined Atmosphere Studies for Specific Product Formation (e.g., Magnetite)

To achieve greater control over the final product, particularly for the targeted synthesis of magnetite, studies have employed combined or controlled atmospheres. Magnetite can be reliably obtained when the thermolysis is conducted under conditions of low oxygen partial pressure. mdpi.com This can be achieved by using mixtures of nitrogen with controlled amounts of CO and CO₂, creating a reducing environment. bohrium.com

Another approach involves utilizing the gaseous products of the decomposition itself (H₂O, CO, CO₂) to create a self-generated, reactive atmosphere. nih.govresearchgate.netrsc.org This "conversion gas" atmosphere method has been investigated for the simple preparation of magnetite. nih.govresearchgate.net In this process, the decomposition proceeds through several stages:

Dehydration: The two water molecules of crystallization are released at temperatures up to 230°C. researchgate.netrsc.org

Primary Decomposition: Superparamagnetic nanoparticles of magnetite (Fe₃O₄) are formed as the initial solid product, along with gaseous carbon monoxide and carbon dioxide. researchgate.netrsc.org

Secondary Reactions: At higher temperatures, further reactions can occur. Above 380°C, remaining ferrous oxalate may be reduced to iron carbide (Fe₃C) by the carbon monoxide generated in the primary decomposition. researchgate.netrsc.org Above 535°C, the magnetite formed earlier can be reduced to wüstite (FeO) by this same carbon monoxide. researchgate.netrsc.org

This method, which involves isothermally treating the precursor in enclosed cells, leverages the evolving gases to direct the reaction pathway, eliminating the need for a continuous external flow of a specific gas mixture. nih.govresearchgate.net

Kinetic Studies of Thermal Decomposition

The kinetics of the thermal decomposition of this compound have been extensively investigated using techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to understand the reaction rates and mechanisms.

Reaction Mechanisms and Rate Equations

The thermal decomposition of this compound is a multi-step process, and different kinetic models describe its distinct stages.

Dehydration: The initial step of water removal has been found to follow a nuclei production and nuclei growth model . pku.edu.cn

Anhydrous Decomposition: The subsequent decomposition of the anhydrous ferrous oxalate conforms to a phase boundary reaction model . pku.edu.cn

In an isothermal study conducted between 596 and 638 K, the kinetic data for the evolution of gaseous products was successfully fitted to the Avrami-Erofe'ev (n=2) equation : [-ln(1-α)]^(1/2) = kt Here, α represents the fraction of the material reacted, k is the rate constant, and t is time. This model is characteristic of solid-state reactions that are controlled by nucleation and the subsequent growth of these nuclei. plu.mx The mechanism is described as a rapid initiation of the reaction, which then proceeds as an interface advancing process. plu.mx To account for the complex behaviors observed, a combined kinetic model incorporating an induction period, a surface reaction, and a phase boundary reaction has also been developed. acs.orgacs.orgnih.gov

Activation Energy Determination

The activation energy (Ea) is a crucial kinetic parameter that quantifies the minimum energy required for the decomposition reaction to occur. Different studies have reported values for this parameter, which can vary based on the experimental conditions and the specific polymorph of the precursor.

For the isothermal decomposition of ferrous oxalate, an activation energy of 175 ± 7 kJ/mol has been calculated. plu.mx Another study, using non-isothermal TGA, determined an activation energy of 176.33 kJ/mol for pure this compound. ijert.org It has also been noted that the apparent activation energies for both the induction period and the subsequent thermal dehydration are higher for the α-phase polymorph compared to the β-phase, indicating greater thermal stability of the α-phase. acs.org

MethodActivation Energy (Ea)Reference
Isothermal Decomposition175 ± 7 kJ/mol plu.mx
Non-isothermal TGA176.33 kJ/mol ijert.org

Induction Period and Sigmoidal Mass-Loss Behavior

The thermal dehydration of this compound, particularly under isothermal conditions, often exhibits a distinct kinetic profile characterized by a significant induction period followed by a sigmoidal (S-shaped) mass-loss curve. acs.orgnih.gov

The induction period is an initial phase where the reaction rate is very slow. This is followed by an acceleratory period, where the rate increases to a maximum before decelerating as the reactant is consumed, resulting in the characteristic sigmoidal curve. This behavior is a hallmark of solid-state reactions governed by nucleation and growth mechanisms. acs.org During the induction period, stable nuclei of the new phase (anhydrous ferrous oxalate) form on the surface of the reactant particles. Once these nuclei are formed, the reaction proceeds at the interface between the product and reactant phases, leading to the acceleration of the mass loss. acs.org

Control of Product Morphology and Crystallinity via Thermal Conversion

The physical characteristics of the final iron oxide products, such as their shape (morphology) and crystal quality (crystallinity), can be controlled by manipulating the thermal conversion conditions and the properties of the initial this compound precursor.

A key finding is that the morphology of the precursor oxalate crystals is often preserved during the thermal decomposition process. bohrium.comresearchgate.net This means that the resulting oxide particles are aggregates that retain a similar size and shape to the parent oxalate crystals. researchgate.net Therefore, by controlling the synthesis conditions to produce this compound crystals of a specific morphology (e.g., prismatic vs. flower-like), it is possible to template the morphology of the final oxide product. metallurgical-research.orgresearchgate.net

The temperature of the thermal conversion is a primary tool for controlling the crystallinity and crystallite size of the product. Higher decomposition temperatures generally lead to products with larger crystallite sizes and higher crystallinity. mdpi.com For instance, when synthesizing magnetite from β-oxalate, increasing the temperature from 500°C to 700°C resulted in an increase in the average crystallite size from 40 nm to 55 nm. researchgate.net Similarly, complete conversion to magnetite with higher crystallinity is favored at elevated temperatures like 773 K and 873 K, whereas at lower temperatures (573-673 K), the product may be a mixture of remaining oxalate and poorly crystalline magnetite. mdpi.com

Synthesis TemperaturePrecursorProductAverage Crystallite Size
500°C (773 K)β-ferrous oxalate dihydrateMagnetite40 nm researchgate.net
700°C (973 K)β-ferrous oxalate dihydrateMagnetite55 nm researchgate.net

Topotactic Reactions and Shape Preservation

The thermal decomposition of this compound (FeC₂O₄·2H₂O) into various iron oxides is a significant pathway for synthesizing nanostructured materials with controlled morphologies. A key aspect of this process is the frequent occurrence of topotactic reactions, where the crystallographic orientation of the product phase is determined by that of the reactant. This phenomenon often leads to pseudomorphism, where the final iron oxide particles retain the external shape of the initial this compound crystals.

The ability to preserve the morphology of the precursor is of great interest for controlling the shape of the resulting iron oxide nanoparticles, such as nanorods or bipyramidal structures. acs.orgscispace.com The specific polymorph of the this compound precursor and the conditions of the thermal decomposition, including temperature and atmosphere, play a crucial role in the final product's characteristics.

Influence of Precursor Polymorphs and Morphology

This compound exists in at least two different polymorphs, α-FeC₂O₄·2H₂O (monoclinic) and β-FeC₂O₄·2H₂O (orthorhombic), each with distinct crystal shapes. researchgate.net The α-phase typically forms square bipyramidal crystals, while the β-phase forms quadratic prismatic or rod-like crystals. acs.orgresearchgate.net Research has demonstrated that these initial shapes can be preserved through the thermal conversion process.

For instance, studies have shown that rod-like this compound can be transformed into maghemite, magnetite, and hematite nanorods via controlled thermal decomposition, indicating a clear preservation of the rod-like morphology. scispace.com Similarly, the square bipyramidal shape of the α-phase particles has been observed to be preserved during the initial dehydration step of the thermal decomposition. acs.org

The table below summarizes the relationship between the precursor polymorph and the resulting morphology of the iron oxide product.

Precursor PolymorphPrecursor MorphologyDecomposition ProductFinal MorphologySource
α-FeC₂O₄·2H₂OSquare BipyramidalAnhydrous FeC₂O₄Square Bipyramidal acs.org
Not SpecifiedRod-likeMaghemite, Magnetite, HematiteNanorods scispace.com
β-FeC₂O₄·2H₂OQuadratic PrismaticIron OxidesPrismatic acs.orgresearchgate.net

Mechanism of Shape Preservation

The preservation of shape during the thermal decomposition of this compound is a complex process. The initial step is dehydration, where the two water molecules are removed from the crystal lattice. desy.de This occurs at temperatures between 150°C and 220°C. desy.debohrium.com This is followed by the decomposition of the anhydrous ferrous oxalate into iron oxides and gaseous products like carbon monoxide and carbon dioxide. rsc.org

The atmosphere in which the decomposition occurs significantly influences the final iron oxide phase.

In Air: Decomposition in an oxidizing atmosphere like air typically yields hematite (α-Fe₂O₃) or maghemite (γ-Fe₂O₃). scispace.comresearchgate.netresearchgate.net

In Inert Atmosphere: In an inert atmosphere (like nitrogen or argon) or in the presence of its own gaseous products, the primary solid product is often magnetite (Fe₃O₄). rsc.orgresearchgate.net At higher temperatures (above 570°C), wüstite (FeO) can also be formed. researchgate.netresearchgate.net

The table below details the decomposition pathways and products under different atmospheric conditions.

AtmosphereTemperature Range (°C)Intermediate ProductsFinal Solid ProductsGaseous Products
Air170 - 250Anhydrous FeC₂O₄α-Fe₂O₃ (Hematite), γ-Fe₂O₃ (Maghemite)H₂O, CO, CO₂
Inert (N₂, Ar)175 - 400Anhydrous FeC₂O₄Fe₃O₄ (Magnetite)H₂O, CO, CO₂
Inert (N₂, Ar)400 - 535Fe₃O₄, FeC₂O₄Fe₃O₄, Fe₃C (Cementite), α-FeH₂O, CO, CO₂
Inert (N₂, Ar)> 535Fe₃O₄FeO (Wüstite)CO
Hydrogen (H₂)~400Anhydrous FeC₂O₄, Fe₃O₄α-Fe, Fe₃C (Cementite)H₂O, CO, CO₂, CH₄

This table is a synthesis of findings from multiple sources. bohrium.comrsc.orgresearchgate.netmdpi.com

The formation of these different iron oxides while retaining the precursor's morphology underscores the topotactic nature of the conversion. The process allows for the synthesis of shape-controlled iron oxide nanoparticles, which have numerous applications in catalysis, magnetic storage, and biomedical fields.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been employed to investigate the electronic and electrochemical properties of ferrous oxalate (B1200264), providing insights into its potential as an anode material in batteries. These studies have focused on understanding the electronic band structure, density of states, magnetic properties, and the mechanisms of ion intercalation.

First-principles modeling based on DFT has been used to calculate the electronic density of states for ferrous oxalate dihydrate. These calculations reveal important information about the material's conductivity. The DOS has been determined using a dense mesh of momentum-space points, which indicates that this compound is an indirect semiconductor. rsc.org The calculated bandgap from the DOS is approximately 0.7 eV, while the vertical gap at the Γ point is 0.94 eV. rsc.org The electronic structure is a key factor in its electrochemical behavior, with the bandgap influencing its conductivity and performance as an anode material. polimi.it

PropertyValueMethod
Calculated Bandgap (from DOS)0.7 eVPBE/ucc-pVDZ
Vertical Gap (at Γ point)0.94 eVPBE/ucc-pVDZ

The magnetic properties of this compound are of interest due to the presence of Fe(II) ions. Experimental studies have shown that this compound exhibits antiferromagnetic ordering at low temperatures. aps.org The magnetic susceptibility of powdered FeC₂O₄·2H₂O shows a broad maximum near 30°K and a sharper peak at 20°K, which is indicative of short-range and long-range magnetic ordering, respectively. aps.org

While DFT is a powerful tool for investigating the spin states and magnetic properties of materials, specific DFT studies focusing on the spin states of this compound are not extensively reported in the available literature. Such studies on related iron compounds often explore phenomena like pressure-induced spin crossover. polimi.itrsc.org For this compound, experimental evidence points to a high-spin state for the Fe²⁺ ions, which are linked in chains by oxalate groups, leading to its magnetic behavior. aps.org

DFT calculations have been instrumental in modeling the intercalation of lithium (Li) and sodium (Na) ions into the ferrous oxalate structure, which is crucial for its application in Li-ion and Na-ion batteries. polimi.itrsc.org These studies show that the structural water in this compound affects the intercalation reaction. polimi.it First-principles modeling indicates that anhydrous ferrous oxalate is a more promising anode material than its hydrated form. polimi.it

The intercalation of both Li and Na ions involves a conversion mechanism where the Fe²⁺ ions are reduced. rsc.org For both Li and Na, the interaction with anhydrous ferrous oxalate involves the bridging of two oxalate anions attached to the same iron cation. rsc.org The insertion of these alkali metal ions alters the electronic structure of the material, leading to an increase in its metallic character. rsc.org

Theoretical calculations have been used to determine the adsorption energies and open-circuit voltages for Li and Na intercalation in ferrous oxalate, providing key metrics for its performance as a battery anode. For anhydrous ferrous oxalate, the calculated open-circuit voltage for Li intercalation is lower than that for its hydrated counterparts, making it a more suitable anode material. polimi.it

DFT modeling has shown that the anhydrous ferrous oxalate anode can generate a low reaction potential in both Na-ion and Li-ion batteries. rsc.org The calculated open-circuit voltages with respect to a Li cathode are influenced by the level of hydration of the ferrous oxalate structure. polimi.it

SystemCalculated Open-Circuit Voltage (vs. Li/Li⁺)Theoretical Level
Anhydrous Ferrous Oxalate0.68 VPBE/cc-pVDZ
Partially Hydrated Ferrous Oxalate1.43 VPBE/cc-pVDZ
This compound2.29 VPBE/cc-pVDZ

Molecular Dynamics Simulations

The application of molecular dynamics (MD) simulations to specifically study the behavior of this compound is not well-documented in the current scientific literature. While MD is a powerful technique for investigating the dynamic properties of materials at the atomic level, including structural transitions, diffusion, and mechanical properties, its use in the context of this particular compound appears to be a potential area for future research.

Thermodynamic Considerations of Decomposition

The thermal decomposition of this compound is a multi-step process that has been studied using various techniques, including thermogravimetry and differential thermal analysis. bohrium.comdesy.de The process begins with dehydration, followed by the decomposition of the anhydrous ferrous oxalate. bohrium.comdesy.de

The dehydration of this compound typically occurs at temperatures between 150 to 200°C, resulting in the formation of anhydrous ferrous oxalate. desy.de This is an endothermic process. desy.de Following dehydration, the anhydrous salt decomposes. The nature of the final products is highly dependent on the atmosphere in which the decomposition takes place. bohrium.comdesy.de

In an inert atmosphere, such as nitrogen, the decomposition of ferrous oxalate leads to a mixture of magnetite (Fe₃O₄) and metallic iron. bohrium.com In the presence of its own gaseous decomposition products (CO, CO₂), the process is more complex. Initially, superparamagnetic nanoparticles of magnetite are formed. rsc.org At higher temperatures, the remaining ferrous oxalate can be reduced to iron carbide (Fe₃C) by carbon monoxide, which can then convert to α-Fe and carbon. rsc.org Ultimately, magnetite can be reduced to wüstite (FeO). rsc.org When heated in air, the final product is typically an iron oxide, such as maghemite (γ-Fe₂O₃) or hematite (B75146) (α-Fe₂O₃). desy.de

Decomposition StageTemperature Range (°C)AtmosphereProducts
Dehydration~150 - 200VariousAnhydrous ferrous oxalate, Water
Decomposition> 200Inert (Nitrogen)Magnetite, Metallic iron
Decomposition> 200AirMaghemite, Hematite
Decomposition> 200Self-generated gasesMagnetite, Iron carbide, α-Fe, Wüstite

Future Research Directions and Potential Innovations

Exploration of Extreme Conditions Beyond Current Research

The study of ferrous oxalate (B1200264) dihydrate under extreme pressures and temperatures is a burgeoning field with implications for materials science, geoscience, and planetary science. polimi.it While preliminary research has indicated that the compound undergoes several structural transitions upon increased pressure, a comprehensive characterization of these changes is still needed. polimi.itpolimi.it Future investigations will likely focus on elucidating the precise nature of these pressure-induced phase transitions using advanced analytical techniques.

Researchers have utilized methods like Synchrotron Mössbauer Spectroscopy (SMS), X-ray Diffraction (XRD), and Raman spectroscopy to probe the electronic, atomic, and vibrational evolution of ferrous oxalate dihydrate at pressures up to 100 GPa. polimi.it These studies aim to understand the material's structural stability and its potential to form new, exotic carbon, oxygen, and hydrogen-bearing materials under such conditions. polimi.it The ability of iron to exist in multiple valence states makes this compound a particularly interesting candidate for synthesizing novel materials relevant to geological processes. polimi.it A key area of future research involves detailed analysis of the pressure-dependence of its crystal and molecular structure, building on studies that have already investigated pressures well above 20 GPa. proquest.commdpi.com

Table 1: Experimental Techniques for Studying this compound at Extreme Conditions

Technique Information Obtained Pressure/Temperature Range
Synchrotron Mössbauer Spectroscopy (SMS) Nuclear and electronic evolution under compression. polimi.it Up to 100 GPa polimi.it
X-ray Diffraction (XRD) Changes in the long-range ordered crystal structure. polimi.it Up to and above 20 GPa proquest.commdpi.com

Development of Novel Synthetic Routes for Tailored Properties

Significant research is being directed towards developing new methods for synthesizing this compound with specific, tailored properties such as controlled particle size, morphology, and crystalline structure. confer.czmetallurgical-research.org These properties are crucial as they directly influence the performance of materials derived from the compound. polimi.it

Conventional synthesis often involves salt metathesis reactions where an aqueous solution of a ferrous salt is combined with oxalic acid or a soluble oxalate, causing the sparingly soluble ferrous oxalate to precipitate. mdpi.commdpi.com However, more advanced techniques are being explored to achieve greater control over the final product. These novel routes include:

Microwave Solvothermal Synthesis: This method has been shown to produce one-dimensional, rod-like nanostructures with a high aspect ratio in short synthesis times without the need for surfactants. confer.cz It is considered a cost-effective and technologically simple route for large-scale production. confer.cz

Hydrothermal Synthesis: This approach is versatile for creating high-quality single crystals, including isotopically labelled variants like ⁵⁷FeC₂O₄·2H₂O for Mössbauer spectroscopy. proquest.commdpi.com

Precipitation from Industrial Waste: To improve economic viability, methods are being developed to synthesize this compound from industrial waste like spent pickling liquors. metallurgical-research.org By controlling conditions such as aging temperature, researchers can selectively produce different polymorphs (α-monoclinic or β-orthorhombic) and tailor morphologies from flower-like to prismatic. metallurgical-research.org

Hot Pressurized Aqueous Oxalic Acid: A recent approach utilizes hot pressurized oxalic acid in subcritical water conditions to synthesize high-purity α-ferrous oxalate dihydrate directly from iron-bearing minerals like ferrotitaniferous sands. mdpi.comresearchgate.net This temperature-dependent method can achieve high yields in reduced reaction times. mdpi.comresearchgate.net

The choice of synthetic route has a profound impact on the material's characteristics. For instance, the α-polymorph typically exhibits a polygonal prism shape, which offers larger interfaces for electrochemical reactions, while the β-polymorph consists of smaller, submicrometer lamellar plates. polimi.it

Enhanced Catalytic and Electrochemical Performance

This compound and its derivatives are gaining attention for their potential in catalysis and energy storage, prompting research into enhancing their performance.

As a catalyst, α-ferrous oxalate dihydrate has demonstrated remarkable activity as a bifunctional agent in both photocatalysis and Fenton oxidation for environmental remediation. rsc.org It functions as an n-type semiconductor, capable of photoreducing hazardous Cr(VI) to Cr(III) under visible light. rsc.org In dark conditions, its Fe²⁺ ions facilitate Fenton chemistry, reacting with hydrogen peroxide to generate hydroxyl radicals that degrade organic pollutants like Rhodamine B. Future work will likely focus on optimizing these catalytic properties for practical wastewater treatment applications. mdpi.combohrium.com

In electrochemistry, iron oxalate is considered a noteworthy anode material for lithium-ion batteries due to its high theoretical capacity and potential for long cycle life. rsc.orgresearchgate.net Research is focused on several key areas:

Polymorphism: The crystal structure (polymorph) of the precursor this compound significantly affects the electrochemical properties of the resulting iron oxide anodes. For example, α-Fe₂O₃ derived from the α-phase of ferrous oxalate shows superior lithium-ion storage, while γ-Fe₂O₃ from the β-phase exhibits faster charge transfer.

Morphology Control: Synthesizing specific morphologies, such as a regular polyhedral structure, can create stable diffusion channels for Li⁺ ions, leading to superior rate capability. rsc.org

Table 2: Comparison of Hydrated and Anhydrous Ferrous Oxalate as Anode Materials

Property This compound (Hydrated) Anhydrous Ferrous Oxalate Reference
Electrochemical Stability Lower Higher researchgate.netmdpi.com
Theoretical Li-Storage Capacity Lower ~20% Higher researchgate.netmdpi.com

Integration into Multifunctional Composite Materials

A promising avenue for future innovation lies in the integration of this compound or its derivatives into multifunctional composite materials. By using ferrous oxalate as a precursor or template, researchers can fabricate advanced composites with enhanced properties for specific applications.

One area of exploration is in creating porous carbon-decorated iron oxide microstructures. In this process, this compound serves as a template. Its thermal decomposition yields porous iron oxides (like α-Fe₂O₃ or Fe₃O₄), and the introduction of a carbon source during this process can create a carbon coating. researchgate.net This carbon decoration significantly improves the electrochemical performance of the iron oxide when used as an anode material in lithium-ion batteries by enhancing conductivity and accommodating volume changes during lithium ion insertion/extraction. researchgate.net

Another application involves the in-situ formation of this compound as an intermediate layer in the development of protective coatings on metals. For instance, during the electrochemical synthesis of composite polymer coatings like polypyrrole (PPy) and polyaniline (PANi) on steel, an initial passive film of iron (II) oxalate dihydrate (FeC₂O₄·2H₂O) forms on the metal surface. researchgate.net Understanding and controlling the formation of this inorganic layer is crucial as its structure and properties influence the adhesion and performance of the final polymeric composite coating. researchgate.net Future research could explore leveraging this intermediate layer to create composite materials with tailored corrosion resistance and conductivity. researchgate.net

Biogeochemical and Environmental Engineering Applications

This compound holds considerable potential in biogeochemical studies and environmental engineering, primarily due to its catalytic properties and its role as a naturally occurring mineral, humboldtine. proquest.comrsc.org

In environmental engineering, its application as a catalyst for wastewater treatment is a key research focus. The compound exhibits both photocatalytic and Fenton oxidation capabilities, making it effective for degrading a range of organic and inorganic pollutants. rsc.org

Photocatalysis: As an n-type semiconductor, α-ferrous oxalate dihydrate can use visible light to generate electron-hole pairs. The electrons can reduce toxic pollutants like hexavalent chromium (Cr(VI)), while the holes can oxidize water to produce highly reactive hydroxyl radicals for degrading organic compounds. rsc.org

Fenton/Photo-Fenton Processes: The Fe²⁺ ions in the structure can react with hydrogen peroxide (H₂O₂) in the classic Fenton reaction to degrade pollutants in the dark. This process can be enhanced by light in a photo-Fenton reaction, making it a versatile tool for water purification. mdpi.combohrium.com

From a biogeochemical perspective, this compound is significant as the mineral humboldtine, which can be formed through the interaction of fungi with iron-bearing rocks. polimi.itmdpi.com This natural origin points to its role in biogeochemical iron cycling. Furthermore, it serves as a crucial laboratory precursor for synthesizing siderite (FeCO₃), a mineral of great importance for understanding the Earth's deep carbon cycle. proquest.commdpi.com Future research may further explore the formation pathways of humboldtine in natural environments and its transformation into other minerals, providing insights into geological and biological processes.

Industrial Scale-Up and Economic Viability of Derived Materials

For materials derived from this compound to have a widespread impact, their production must be scalable and economically viable. Research is increasingly focused on addressing these practical considerations. Ferrous oxalate itself is an attractive precursor because synthetic routes are often simple, cost-effective, and suitable for large-scale production. confer.cz

A key strategy for improving economic viability is the use of low-cost and waste materials as starting reagents. Methods are being developed to produce this compound from industrial waste streams, such as spent pickling solutions from the steel industry. google.comnih.gov This approach not only reduces the cost of the final product but also provides a method for valorizing industrial byproducts, contributing to a circular economy. nih.govresearchgate.net

The thermal decomposition of ferrous oxalate is a common method to produce valuable iron-based materials, including various iron oxides (magnetite, maghemite, hematite) and highly dispersed iron powders. google.commdpi.com These derived materials have numerous applications, from pigments and catalysts to cathode materials for lithium-ion batteries. google.comresearchgate.net The economic feasibility of producing iron oxide nanoparticles, for example, is a critical factor. While high-end applications like drug delivery might tolerate higher production costs, widespread use in areas like environmental remediation requires inexpensive and reproducible chemical processes. researchgate.netnih.gov The precipitation technique to obtain ferrous oxalate, followed by thermal decomposition, is considered one of the most effective and economically viable pathways for producing magnetic iron oxide nanoparticles. researchgate.netnih.gov Future work will likely focus on optimizing these processes to maximize yield and purity while minimizing energy consumption and cost.

Addressing Challenges Related to Structural Water in Applications

The two water molecules present in the crystal structure of this compound, known as structural or crystal water, play a significant role in its properties and can present challenges in certain applications, particularly in electrochemistry.

In the context of lithium-ion batteries, the presence of crystal water in the anode material is generally considered problematic. polimi.it It can negatively influence the behavior of the electrolyte during the redox reactions that occur during charging and discharging. polimi.it This has motivated extensive research into the dehydration of ferrous oxalate and a comparison of the electrochemical performance of its hydrated, partially hydrated, and anhydrous forms. researchgate.netmdpi.comresearchgate.net

Computational and experimental studies have consistently shown that anhydrous ferrous oxalate (AFO) is a more promising anode material than its dihydrate form (FOD). mdpi.commdpi.comresearchgate.net First-principles modeling indicates that the fully dehydrated version has higher electrochemical stability, a higher theoretical lithium storage capacity (by about 20%), and a more favorable (lower) operating voltage. researchgate.netmdpi.com

The thermal decomposition of this compound is a process that inherently involves addressing the structural water. The first step of this process, occurring at temperatures around 175-230°C, is dehydration, where the two water molecules are evolved. bohrium.comrsc.org This is followed almost immediately by the decomposition of the anhydrous salt. bohrium.com Understanding and precisely controlling this dehydration step is crucial for producing high-quality anhydrous iron oxalate or for the subsequent synthesis of specific iron oxides, as the reaction pathway can be complex. bohrium.comrsc.org Future research will continue to explore optimal methods for removing this structural water and stabilizing the anhydrous form to unlock the full potential of oxalate-based materials in energy storage and other water-sensitive applications.

Q & A

Q. What are the fundamental structural characteristics of ferrous oxalate dihydrate, and how do they influence its reactivity?

this compound (FeC₂O₄·2H₂O) crystallizes in a monoclinic structure (α-polymorph) with lattice parameters a = 12.06 Å, b = 5.56 Å, c = 9.95 Å, and β = 128.5°. The Fe²⁺ ion is coordinated by two oxalate ligands and two water molecules, forming a one-dimensional coordination polymer. This structure enables anisotropic growth and influences its catalytic and redox properties . Characterization via XRD and Rietveld refinement confirms its phase purity, critical for reproducibility in experimental studies .

Q. What synthesis methods are commonly employed to prepare this compound, and how do additives affect particle morphology?

The compound is typically synthesized via coprecipitation or hydrothermal routes. For example, adding N,N-diethylacetamide (DEAc) during synthesis restricts axial crystal growth through hydrogen bonding and van der Waals interactions with oxalate ions, yielding rod-shaped nanoparticles (~100 nm). DFT calculations confirm DEAc’s preferential binding to C₂O₄²⁻, enabling precise size control . Alternative methods include mechanochemical approaches for layered nanosheets .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • XRD : Identifies polymorphs (α vs. β) and crystallinity .
  • Thermogravimetric Analysis (TGA) : Quantifies dehydration (∼100–150°C) and decomposition to Fe₃O₄ or α-Fe₂O₃ .
  • FTIR : Confirms oxalate ligand coordination (C=O stretches at 1600–1700 cm⁻¹) .
  • SEM/TEM : Visualizes morphology (e.g., nanorods, nanosheets) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While comprehensive toxicological data are limited, acute toxicity (H302, H312) is reported. Use personal protective equipment (gloves, goggles), avoid inhalation, and store in a dry, cool environment. Waste disposal should comply with local regulations for heavy metal-containing compounds .

Advanced Research Questions

Q. How does this compound function as a bifunctional catalyst in photocatalysis and Fenton-like reactions?

As an n-type semiconductor, α-ferrous oxalate dihydrate (α-FOD) exhibits a bandgap suitable for visible-light absorption. Under a 5 W LED, it reduces 100 mg/L Cr(VI) to Cr(III) in 6 minutes (99% efficiency) via photoexcited electrons. In the dark, it activates H₂O₂ for Fenton degradation of organics (e.g., rhodamine B) through Fe²⁺/Fe³⁺ redox cycling . The one-dimensional MOF structure enhances charge separation and surface reactivity .

Q. What mechanisms govern the thermal decomposition of this compound, and how do polymorphs affect decomposition pathways?

Dehydration occurs at 150°C, followed by oxalate ligand breakdown (250–300°C). Kinetic studies reveal a combined induction-period and phase-boundary reaction model. The α-polymorph decomposes to γ-Fe₂O₃, while β-forms yield Fe₃O₄. Reaction rates are sensitive to heating rates and atmospheric conditions (e.g., O₂ vs. N₂) .

Q. How can density functional theory (DFT) elucidate the growth mechanisms of this compound crystals?

DFT simulations (M06-2X functional) model interactions between DEAc and FeC₂O₄·2H₂O. DEAc binds to oxalate via hydrogen bonds (ΔE = −25 kJ/mol) and van der Waals forces, inhibiting axial growth. Experimental validation shows agreement with predicted morphologies, enabling rational design of nanocrystals .

Q. What role does this compound play in synthesizing advanced materials like metal-organic frameworks (MOFs) or magnetic nanoparticles?

Thermal decomposition of FeC₂O₄·2H₂O under controlled conditions produces mesoporous α-Fe₂O₃ nanorods for lithium-ion batteries or γ-Fe₂O₃ for gas sensing. As a precursor, its anisotropic structure templates MOFs with high surface areas (>200 m²/g) for catalytic or adsorption applications .

Q. How do experimental conditions (pH, temperature) influence the polymorphism of this compound?

Precipitation at 90°C yields α-FOD, while room-temperature synthesis favors β-FOD. Aging time and pH adjustments (4–6) modulate crystallite size and phase purity. β-FOD exhibits lower photocatalytic activity due to disordered ligand arrangements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.